![molecular formula C29H26N2O5 B8690743 1-[4'-(3-Methyl-4-{[(1-phenylethoxy)carbonyl]amino}-1,2-oxazol-5-YL)-[1,1'-biphenyl]-4-YL]cyclopropane-1-carboxylic acid](/img/structure/B8690743.png)
1-[4'-(3-Methyl-4-{[(1-phenylethoxy)carbonyl]amino}-1,2-oxazol-5-YL)-[1,1'-biphenyl]-4-YL]cyclopropane-1-carboxylic acid
Descripción general
Descripción
1-{4’-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes an isoxazole ring, a biphenyl group, and a cyclopropane carboxylic acid moiety
Métodos De Preparación
The synthesis of 1-{4’-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-cyclopropanecarboxylic acid typically involves multiple steps, including the formation of the isoxazole ring, the biphenyl linkage, and the cyclopropane carboxylic acid group. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Análisis De Reacciones Químicas
1-{4’-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the biphenyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1-{4’-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s structural properties make it useful in the design of novel materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-{4’-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and biphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
1-{4’-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is a neurotoxin that causes Parkinson’s disease-like symptoms in humans and animals.
1-Phenyl-3-methyl-5-pyrazolone: This compound is used in various chemical reactions and has applications in organic synthesis.
Propiedades
Fórmula molecular |
C29H26N2O5 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
1-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33) |
Clave InChI |
GQBRZBHEPUQRPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
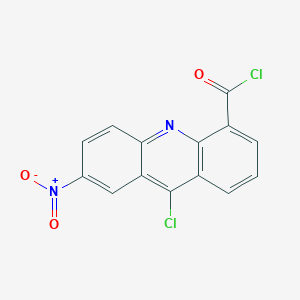
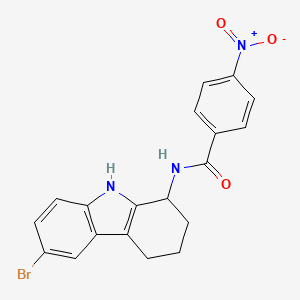
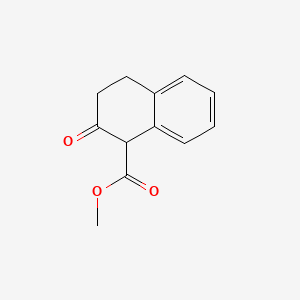

![[4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate](/img/structure/B8690682.png)

![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)
![4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine](/img/structure/B8690706.png)
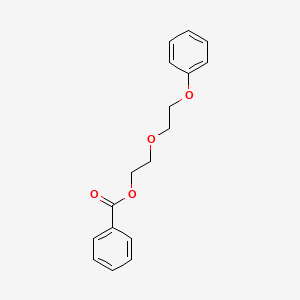
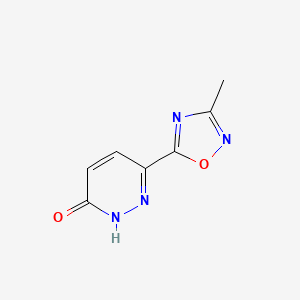
![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)

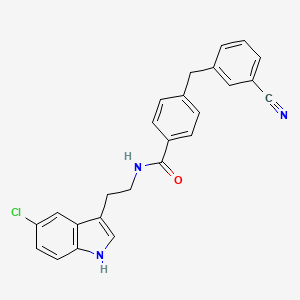
![1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride](/img/structure/B8690757.png)
